molecular formula C12H17NO B185162 2,6-Dimethylisobutyranilide CAS No. 33098-76-9

2,6-Dimethylisobutyranilide

Cat. No.: B185162
CAS No.: 33098-76-9
M. Wt: 191.27 g/mol
InChI Key: IIRBAAZJVBNVAJ-UHFFFAOYSA-N
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Description

2,6-Dimethylisobutyranilide, also known as N-(2,6-dimethylphenyl)-2-methylpropanamide, is an organic compound with the molecular formula C12H17NO. It is a derivative of aniline and is characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring, and an isobutyramide group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylisobutyranilide typically involves the acylation of 2,6-dimethylaniline with isobutyryl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-Dimethylaniline+Isobutyryl chlorideThis compound+HCl\text{2,6-Dimethylaniline} + \text{Isobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-Dimethylaniline+Isobutyryl chloride→this compound+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylisobutyranilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,6-Dimethylisobutyranilide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylisobutyranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: A precursor to 2,6-Dimethylisobutyranilide, used in the synthesis of various drugs and chemicals.

    2,6-Dimethylbenzamide: Similar structure but lacks the isobutyramide group.

    N-(2,6-Dimethylphenyl)acetamide: Similar amide structure with an acetamide group instead of isobutyramide.

Uniqueness

This compound is unique due to the presence of both methyl groups on the benzene ring and the isobutyramide group, which confer specific chemical and physical properties. These structural features make it suitable for particular applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(2)12(14)13-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRBAAZJVBNVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186759
Record name Isobutyranilide, 2,6-dimethyl-
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33098-76-9
Record name 2,6-Dimethylisobutyranilide
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Record name 2,6-Dimethylisobutyranilide
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Record name Isobutyranilide, 2,6-dimethyl-
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Record name 2',6'-ISOBUTYROXYLIDIDE
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Record name 2,6-DIMETHYLISOBUTYRANILIDE
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